molecular formula C7H12O2 B1359699 2-Cyclobutylpropanoic acid CAS No. 1082453-55-1

2-Cyclobutylpropanoic acid

Cat. No.: B1359699
CAS No.: 1082453-55-1
M. Wt: 128.17 g/mol
InChI Key: RHFMBAUXLFDCJS-UHFFFAOYSA-N
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Description

2-Cyclobutylpropanoic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclobutyl group attached to a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylpropanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylmethyl bromide with sodium cyanide to form cyclobutylacetonitrile, followed by hydrolysis to yield the desired acid. The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is typically achieved through recrystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Cyclobutylpropanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Cyclobutylpropanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring may also interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • Cyclobutylacetic acid
  • Cyclobutylmethanol
  • Cyclobutylamine

Comparison: 2-Cyclobutylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to cyclobutylacetic acid, it has a different reactivity profile due to the presence of the propanoic acid moiety. Cyclobutylmethanol and cyclobutylamine, while similar in having the cyclobutyl group, differ significantly in their functional groups, leading to varied applications and reactivity .

Properties

IUPAC Name

2-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(7(8)9)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFMBAUXLFDCJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082453-55-1
Record name 2-cyclobutylpropanoic acid
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